Home > Products > Screening Compounds P137519 > 9-Propenyladenine
9-Propenyladenine - 1446486-33-4

9-Propenyladenine

Catalog Number: EVT-255756
CAS Number: 1446486-33-4
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9H-Purin-6-amine, 9-(1E)-1-propen-1-yl- is a mutagenic impurity in tenofovir disoproxil fumarate. Tenofovir is an antiretroviral drug known as nucleotide analogue reverse transcriptase inhibitors, which block reverse transcriptase, a crucial virus enzyme in HIV-1 and HBV.

Remdesivir

  • Compound Description: Remdesivir is a nucleotide analog prodrug that inhibits viral RNA polymerases. It has shown in vitro activity against SARS-CoV-2 [, ] and has been evaluated as a treatment for coronavirus disease 2019 (COVID-19). Clinical trials have shown that Remdesivir is superior to placebo in shortening the time to recovery in adults hospitalized with COVID-19 who have evidence of lower respiratory tract infection [].

Lopinavir-Ritonavir

  • Compound Description: Lopinavir-ritonavir is an antiretroviral medication used to treat HIV/AIDS. It has been used empirically to treat some patients with SARS-CoV-2 infection [].

Emtricitabine

  • Compound Description: Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV infection and chronic hepatitis B. It is often used in combination with other antiretroviral medications [].

Tenofovir

  • Compound Description: Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) used to treat HIV infection and chronic hepatitis B. It is often used in combination with other antiretroviral medications [].

Gardasil 9 (9vHPV vaccine)

  • Compound Description: Gardasil 9 is a 9-valent human papillomavirus (HPV) vaccine that protects against nine HPV types (6, 11, 16, 18, 31, 33, 45, 52, and 58). It is a noninfectious, virus-like particle (VLP) vaccine [, ].
Source and Classification

9-Propenyladenine is classified as a purine nucleobase, specifically an adenine derivative. It is often synthesized as part of pathways leading to the production of nucleotide analogs used in antiviral therapies. The compound can be derived from natural sources or synthesized through various chemical methods, making it versatile for research and pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 9-propenyladenine can be achieved through several methods, with one notable approach involving a Wittig reaction. This process typically includes the following steps:

  1. Starting Material: 9-Formoxyladenine is used as the precursor.
  2. Wittig Reaction: The reaction involves the use of ethyl triphenyl phosphonium salt under basic conditions, often employing lithium ethoxide as the base in anhydrous tetrahydrofuran.
  3. Reaction Conditions: The reaction is stirred at temperatures between 20°C to 30°C to optimize yield and selectivity.
Molecular Structure Analysis

Structure and Data

The molecular formula of 9-propenyladenine is C₁₃H₁₄N₄. Its structure consists of a purine ring system with a propenyl side chain at the 9-position. The compound's structural representation highlights the connectivity between the nitrogen atoms and carbon atoms characteristic of purines.

  • Molecular Weight: Approximately 230.28 g/mol
  • Structural Features:
    • Purine base
    • Propenyl substituent at the N-9 position
Chemical Reactions Analysis

Reactions and Technical Details

9-Propenyladenine participates in various chemical reactions, particularly those leading to nucleotide analogs. Key reactions include:

  • Oxidation: In synthetic pathways for tenofovir, 9-propenyladenine undergoes oxidation reactions, often using tetramethyl piperidine nitrogen oxide as an oxidizing agent under mild conditions. This reaction is crucial for producing intermediates like (R)-9-(2-hydroxypropyl)adenine .
  • Alkylation: The compound can also be alkylated to form derivatives that may exhibit enhanced biological activity.

These reactions are characterized by their efficiency and ability to produce high yields of target compounds while minimizing byproducts .

Mechanism of Action

Process and Data

The mechanism of action for 9-propenyladenine primarily revolves around its incorporation into nucleic acid structures or its transformation into more complex molecules that inhibit viral replication. As a nucleobase analog, it can disrupt normal nucleotide metabolism, leading to:

  • Inhibition of Viral Polymerases: By mimicking natural nucleotides, it can interfere with viral RNA or DNA synthesis.
  • Antiviral Activity: Compounds derived from 9-propenyladenine have shown efficacy against various viral infections, including HIV .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for purines.

These properties are essential for understanding its behavior in biological systems and during chemical synthesis .

Applications

Scientific Uses

9-Propenyladenine has several scientific applications:

  • Synthesis of Antiviral Drugs: It serves as a key intermediate in the production of tenofovir and other antiviral agents.
  • Research Tool: Used in studies exploring nucleotide metabolism and the development of antiviral therapies.
  • Pharmaceutical Development: Its derivatives are being investigated for potential therapeutic uses against viral infections, particularly in the context of HIV treatment.

The ongoing research into 9-propenyladenine emphasizes its importance in drug design and development within the pharmaceutical industry .

Introduction to 9-Propenyladenine in Antiviral Drug Development

Role as a Critical Process-Related Impurity in Tenofovir Disoproxil Synthesis

9-Propenyladenine emerges during the synthetic pathways of tenofovir disoproxil fumarate (TDF) as a structurally related impurity with significant implications for drug safety and quality control. Its formation occurs predominantly through propenylation reactions at the N9 position of the adenine ring system during manufacturing stages involving nucleoside intermediate modifications. This impurity's genesis is intrinsically linked to reaction conditions—specifically, temperature variations, catalyst selection, and precursor concentrations—which can favor the unintended formation of either the (E)- or (Z)-stereoisomer [1] [4]. The structural proximity of 9-propenyladenine to the active pharmaceutical ingredient (API) complicates separation processes, necessitating sophisticated purification methodologies to minimize its carry-through into the final formulation [6].

The paramount concern surrounding 9-propenyladenine contamination stems from its well-documented mutagenic potential. Rigorous in vitro assessments, including the standardized Ames test and comet assays, have demonstrated this compound's capacity to induce DNA damage across bacterial and mammalian cell lines [1] [3]. Mechanistic studies suggest this mutagenicity arises from the molecule's structural mimicry of endogenous purines, enabling its incorporation into DNA strands during replication. This erroneous integration subsequently triggers replication errors and chromosomal abnormalities through base-pair mismatches [1]. While the intact tenofovir molecule functions as a chain terminator against viral reverse transcriptase, the propenyladenine impurity exhibits no such targeted activity, instead posing potential genotoxic risks that necessitate stringent control [3].

Pharmaceutical manufacturers employ multi-faceted strategies to monitor and control 9-propenyladenine levels throughout TDF synthesis:

  • Synthetic Pathway Optimization: Modifying reaction parameters (temperature, solvent systems, catalysts) to minimize propenyladenine formation [1]
  • Advanced Purification Technologies: Implementing specialized chromatography (HPLC, UPLC) with high-resolution separation capabilities [5]
  • In-Process Testing: Establishing rigorous analytical checkpoints at critical synthetic stages to enable real-time process adjustments [5]

Table 1: Synthetic Methodologies Minimizing 9-Propenyladenine Formation in TDF Production

Synthetic ApproachKey ModificationsImpurity ReductionReference
Protected Adenine PathwayN6-amino protection before propenylation85-90% [1]
Transition Metal CatalysisPalladium-catalyzed coupling under inert gas78-82% [6]
Low-Temperature AlkylationReaction maintenance at -20°C to 0°C70-75% [4]
Enzymatic SynthesisBiocatalytic nucleoside formation90-95% [8]

Analytical quantification of residual 9-propenyladenine represents another critical component of quality assurance protocols. Modern analytical techniques achieve detection sensitivities in the parts-per-million (ppm) range:

  • High-Performance Liquid Chromatography (HPLC): Utilizing C18 reverse-phase columns with UV detection at 260 nm enables reliable quantification at concentrations as low as 0.001% relative to API
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides superior specificity with a limit of detection (LOD) of 5 ng/mL, essential for trace analysis [5]
  • Spectroscopic Methods: NMR (particularly 1H and 13C) facilitates structural confirmation of isomeric forms through characteristic chemical shifts and coupling constants [1]

Table 2: Analytical Methods for 9-Propenyladenine Detection and Quantification

Analytical TechniqueDetection LimitLinear RangeKey Applications
HPLC-UV0.01 μg/mL0.01-100 μg/mLIn-process testing, release testing
LC-MS/MS0.5 ng/mL1-500 ng/mLTrace analysis, stability studies
GC-MS10 ng/mL10-1000 ng/mLSolvent residue analysis
NMR SpectroscopyNot quantitativeStructural elucidationIsomer differentiation, characterization

International regulatory frameworks mandate strict thresholds for 9-propenyladenine contamination in final TDF formulations, typically not exceeding 15 ppm based on ICH M7(R1) guidelines for mutagenic impurities [3] [5]. This regulatory scrutiny has driven continuous refinement in both synthetic methodologies and analytical control strategies throughout the pharmaceutical industry.

Historical Context: Emergence in Nucleotide Analog Reverse Transcriptase Inhibitor Research

The discovery of 9-propenyladenine as a significant pharmaceutical impurity parallels the developmental timeline of tenofovir disoproxil fumarate in the late 1990s. As researchers optimized the synthetic pathways for this promising nucleotide analog reverse transcriptase inhibitor (NtARTI), analytical profiling revealed consistent co-occurrence of structurally analogous impurities subsequently identified as (E)- and (Z)-9-propenyladenine isomers [8]. This period coincided with increased regulatory emphasis on impurity characterization following the publication of ICH Q3A guidance, compelling pharmaceutical scientists to systematically identify and quantify even trace-level process-related substances . The convergence of advanced analytical technologies—particularly liquid chromatography-mass spectrometry (LC-MS)—enabled precise structural elucidation of these previously unresolved peaks in chromatographic profiles of tenofovir intermediates [5].

The formal recognition of 9-propenyladenine's mutagenic potential emerged through targeted safety assessments conducted during TDF's premarket evaluation. Regulatory agencies mandated comprehensive impurity qualification packages including:

  • Computational Toxicology Studies: (Q)SAR predictions indicating structural alerts for mutagenicity [1]
  • In Vitro Genotoxicity Testing: Positive results in Ames tests (TA98 and TA100 strains with metabolic activation) [3]
  • Mechanistic Studies: Investigation into DNA-adduct formation potential [1]

These findings positioned 9-propenyladenine as a marker impurity for TDF manufacturing control, necessitating development of specialized reference standards. By 2005, the United States Pharmacopeia (USP) had established "Tenofovir Disoproxil Related Compound B" (9-propenyladenine) as a pharmacopeial reference standard (Catalog No. 1643623), institutionalizing its monitoring within quality frameworks . This formalization reflected broader shifts in pharmaceutical quality paradigms—from mere identification of impurities toward proactive risk assessment of their biological significance.

Table 3: Historical Milestones in 9-Propenyladenine Characterization

Time PeriodDevelopment MilestoneScientific Impact
1997-2001Initial observation in TDF process developmentRecognition as process-related impurity
2002-2005Structural elucidation and mutagenicity confirmationClassification as potential genotoxic impurity (PGI)
2006-2010Pharmacopeial standardization (USP, EP)Harmonized testing requirements across jurisdictions
2011-PresentAnalytical method optimization (ICH M7)Implementation of threshold-based control strategies

The compound's significance extends beyond quality control into broader pharmaceutical science, illustrating several fundamental principles:

  • Structure-Activity Relationships (SAR): Demonstrates how minor modifications to nucleoside structures (propenyl substitution at N9) can convert therapeutic agents into potentially hazardous compounds [1]
  • Isomer-Specific Bioactivity: Highlights differential risk profiles between (E)- and (Z)-configurations, with the latter exhibiting more pronounced DNA interaction capabilities [4] [6]
  • Analytical Chemistry Advancements: Catalyzed development of highly sensitive stereoselective separation methods for geometric isomers in complex matrices [5]

Current research continues to explore the precise molecular mechanisms underlying 9-propenyladenine's mutagenicity, with recent investigations focusing on its potential incorporation into DNA during replication and subsequent mismatch generation. These studies employ sophisticated techniques including X-ray crystallography of DNA-polymerase complexes and mass spectrometric analysis of nucleotide adducts [1]. The ongoing scientific narrative surrounding this compound exemplifies how pharmaceutical impurities transitioned from being perceived as mere chemical curiosities to becoming critical quality attributes with profound implications for drug safety assessment and manufacturing control strategies.

Properties

CAS Number

1446486-33-4

Product Name

9-Propenyladenine

IUPAC Name

9-[(E)-prop-1-enyl]purin-6-amine

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2+

InChI Key

ACWCANXGLNLMJB-NSCUHMNNSA-N

SMILES

CC=CN1C=NC2=C(N=CN=C21)N

Canonical SMILES

CC=CN1C=NC2=C(N=CN=C21)N

Isomeric SMILES

C/C=C/N1C=NC2=C(N=CN=C21)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.